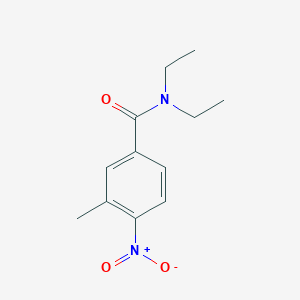

N,N-diethyl-3-methyl-4-nitrobenzamide

Beschreibung

Eigenschaften

Molekularformel |

C12H16N2O3 |

|---|---|

Molekulargewicht |

236.27 g/mol |

IUPAC-Name |

N,N-diethyl-3-methyl-4-nitrobenzamide |

InChI |

InChI=1S/C12H16N2O3/c1-4-13(5-2)12(15)10-6-7-11(14(16)17)9(3)8-10/h6-8H,4-5H2,1-3H3 |

InChI-Schlüssel |

DZGWDTGQPGOIMJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for N,n Diethyl 3 Methyl 4 Nitrobenzamide and Its Derivatives

Retrosynthetic Analysis and Identification of Key Precursors for N,N-diethyl-3-methyl-4-nitrobenzamide

A retrosynthetic analysis of this compound reveals two primary disconnection strategies. The most apparent disconnection is at the amide bond (C-N bond), which is a common and reliable bond formation strategy in organic synthesis. This leads to 3-methyl-4-nitrobenzoic acid and diethylamine (B46881) as the key precursors. This approach benefits from the commercial availability of both starting materials.

A second strategy involves disconnecting the nitro group from the aromatic ring. This suggests that N,N-diethyl-3-methylbenzamide (commonly known as DEET) could be a key intermediate. This precursor could then undergo an electrophilic aromatic substitution, specifically nitration, to introduce the nitro group at the 4-position. This route is particularly attractive as DEET is a widely manufactured chemical, making it a readily available starting material.

Therefore, the key precursors identified through this analysis are:

3-methyl-4-nitrobenzoic acid

Diethylamine

N,N-diethyl-3-methylbenzamide (DEET)

Classical Synthetic Routes to this compound

The classical synthesis of this compound can be achieved through several established methods, primarily focusing on the formation of the amide bond and the introduction of the nitro group.

Amidation Reactions and Coupling Strategies

The direct amidation of 3-methyl-4-nitrobenzoic acid with diethylamine is a primary route to this compound. However, the direct reaction between a carboxylic acid and an amine to form an amide is often slow and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, the carboxylic acid is typically activated.

One common method is the conversion of the carboxylic acid to a more reactive acyl chloride. For instance, 3-methyl-4-nitrobenzoic acid can be treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form 3-methyl-4-nitrobenzoyl chloride. This highly electrophilic intermediate then readily reacts with diethylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct, to yield the desired amide.

Alternatively, a wide array of coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid with the amine under milder conditions. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.govfishersci.co.uk Other effective coupling reagents include uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). growingscience.comucl.ac.uk

The synthesis of the precursor, N,N-diethyl-3-methylbenzamide (DEET), from m-toluic acid and diethylamine has been extensively studied and provides a good model for these reactions. For example, an improved one-pot synthesis of DEET utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) as the activating agent, achieving yields of 94-95%. researchgate.net

| Coupling Reagent/Method | Amine | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Isobutyl Chloroformate | 4-amino-N-(4-methoxybenzyl)benzamide | Et₃N | CH₂Cl₂ | 23 °C | Low | nih.gov |

| DCC/DMAP | 4-amino-N-(4-methoxybenzyl)benzamide | DIPEA | CH₂Cl₂ | 23 °C, 42 h | 13 | nih.gov |

| EDC/DMAP/HOBt (cat.) | 4-amino-N-(4-methoxybenzyl)benzamide | DIPEA | Acetonitrile (B52724) | 23 °C, 42 h | 51 | nih.gov |

| HATU | 4-amino-N-(4-methoxybenzyl)benzamide | DIPEA | DMF | 23 °C, 5 h | 38 | nih.gov |

| 1,1'-Carbonyldiimidazole | Diethylamine | - | Dichloromethane (B109758) | 35-40 °C, 90 min | 94-95 | researchgate.netsld.cu |

| Benzoyl Chloride | Diethylamine | Triethylamine | Methylene (B1212753) Chloride | 0 °C to RT, 18 h | - | nih.gov |

Aromatic Nitration Protocols for Benzamide (B126) Derivatives

The nitration of N,N-diethyl-3-methylbenzamide (DEET) is a direct pathway to this compound. This reaction is an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the electrophile. The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the benzene (B151609) ring.

The N,N-diethylcarboxamide group is a meta-directing deactivator, while the methyl group is an ortho, para-directing activator. In the case of N,N-diethyl-3-methylbenzamide, the strong activating effect of the methyl group directs the incoming nitro group to the ortho and para positions relative to it. The position para to the methyl group (C4) is sterically less hindered than the ortho positions (C2 and C6), and the position ortho to the deactivating amide group (C4) is also favored. Therefore, the major product of the nitration of N,N-diethyl-3-methylbenzamide is expected to be this compound.

A specific protocol for this transformation involves the use of potassium nitrate (B79036) in dichloromethane (DCM) as the nitrating system. wvu.eduresearchgate.net Other common nitrating agents include a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"), although this can lead to harsher reaction conditions and potential side reactions. ulisboa.ptstmarys-ca.edu The choice of nitrating agent and reaction conditions can influence the yield and regioselectivity of the reaction. numberanalytics.comnumberanalytics.com Milder nitrating agents, such as nitronium salts (e.g., NO₂BF₄), can also be employed. numberanalytics.com

Ester-Amide Exchange and Transamidation Methods

While less common for the synthesis of tertiary amides from readily available carboxylic acids, ester-amide exchange (aminolysis) and transamidation reactions represent alternative synthetic strategies.

Ester-Amide Exchange: This method would involve the reaction of an ester derivative, such as methyl 3-methyl-4-nitrobenzoate, with diethylamine. The reaction, known as aminolysis, typically requires heat to proceed, as esters are less reactive than acyl chlorides. The lone pair of electrons on the nitrogen of diethylamine attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the amide and an alcohol byproduct. rsc.orgsci-hub.se

Transamidation: This approach involves the exchange of the amine portion of an existing amide. For instance, one could envision the synthesis of this compound from a more readily prepared amide, such as N,N-dimethyl-3-methyl-4-nitrobenzamide, by reacting it with diethylamine. Transamidation of tertiary amides can be challenging and often requires a catalyst to facilitate the cleavage of the stable amide C-N bond. Catalytic systems based on zirconium and hafnium have been shown to be effective for the transamidation of tertiary amides with secondary amines at room temperature. nih.gov Aluminum(III)-catalyzed transamidation has also been reported. nih.gov

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant drive towards the development of more sustainable and efficient methods for amide bond formation and other chemical transformations, moving away from stoichiometric reagents and harsh conditions.

Catalytic Synthesis Protocols for this compound

Catalytic Amidation: The direct catalytic amidation of carboxylic acids with amines is a highly desirable green alternative to classical methods, as the only byproduct is water. Various catalytic systems have been developed for this purpose. For the synthesis of the precursor DEET, a copper-based metal-organic framework (MOF) has been shown to effectively catalyze the oxidative coupling of 3-toluic acid and N,N-diethylformamide. mdpi.com This highlights the potential of heterogeneous catalysts which can be easily recovered and reused. Other catalytic systems for direct amidation often rely on boron-based catalysts. acs.org

Enzymatic Synthesis: Biocatalysis offers a mild and highly selective method for amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze the direct condensation of carboxylic acids and amines in green solvents like cyclopentyl methyl ether, often with excellent yields and without the need for extensive purification. nih.govnih.gov This enzymatic approach could potentially be applied to the synthesis of this compound from 3-methyl-4-nitrobenzoic acid and diethylamine.

Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions. Protocols for the photocatalytic synthesis of amides from carboxylic acids and amines have been developed, often utilizing photoredox catalysts. nih.govrsc.orgresearchgate.netresearchgate.net These methods offer a green alternative to traditional amidation strategies.

Catalytic Nitration: While classical nitration often employs stoichiometric amounts of strong acids, research into catalytic nitration aims to develop milder and more selective methods. Nickel compounds have been explored as catalysts for the selective C-H nitration of benzamide derivatives. wvu.edu Solid acid catalysts have also been investigated for the catalytic nitration of aromatic compounds.

Structural Elucidation and Conformational Analysis of N,n Diethyl 3 Methyl 4 Nitrobenzamide

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the connectivity of atoms, the nature of chemical bonds, the molecular weight, and the electronic environment.

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. The chemical shifts, signal multiplicities, and integration values in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment and connectivity of each atom.

For N,N-diethyl-3-methyl-4-nitrobenzamide, the expected NMR signals can be predicted by analyzing the spectra of the parent compound, DEET, and considering the electronic effects of the newly introduced nitro group. mdpi.com The strongly electron-withdrawing nitro group at the 4-position significantly influences the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectroscopy: Due to the restricted rotation around the amide C-N bond, the two ethyl groups are diastereotopic and are expected to show distinct signals, particularly at lower temperatures. This phenomenon is also observed in the parent compound, DEET. mdpi.com The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring. The nitro group is expected to deshield the adjacent protons, causing their signals to appear at a higher chemical shift (downfield) compared to DEET.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum will show distinct resonances for each carbon atom. The carbon bearing the nitro group (C4) is expected to be significantly deshielded. The signals for the two ethyl groups will also be non-equivalent due to hindered rotation. The carbonyl carbon signal will appear in the characteristic downfield region for amides.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic H | ~7.5 - 8.2 | Multiplets | Downfield shift due to nitro group |

| N-CH₂ | ~3.3 - 3.6 | Broad quartets | Two distinct signals due to hindered rotation |

| Ar-CH₃ | ~2.4 - 2.6 | Singlet | |

| N-CH₂-CH₃ | ~1.1 - 1.3 | Broad triplets | Two distinct signals due to hindered rotation |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O | ~168 - 172 | Carbonyl carbon |

| C-NO₂ | ~145 - 150 | Deshielded by the nitro group |

| Aromatic C | ~120 - 140 | Other aromatic carbons |

| N-CH₂ | ~39 - 44 | Two distinct signals |

| Ar-CH₃ | ~18 - 22 | |

| N-CH₂-CH₃ | ~12 - 15 | Two distinct signals |

IR and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bond types, providing a molecular fingerprint.

For this compound, several key vibrational modes are expected:

Amide C=O Stretch: A strong absorption band is anticipated in the IR spectrum between 1630 and 1680 cm⁻¹, characteristic of a tertiary amide carbonyl group. mdpi.com

Nitro Group Stretches: The nitro group will exhibit two characteristic strong stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. researchgate.net

C-N Stretches: The C-N stretching vibrations of the amide and the aromatic C-NO₂ bond will also be present.

Aromatic C-H and C=C Stretches: These will appear in their characteristic regions of the spectrum.

Aliphatic C-H Stretches: Vibrations from the ethyl and methyl groups will be observed around 2850-3000 cm⁻¹.

Raman spectroscopy provides complementary information, with non-polar bonds often giving stronger signals than in IR. The symmetric vibrations of the nitro group and the aromatic ring are expected to be particularly prominent in the Raman spectrum.

Table 3: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1500 - 1570 | Weak | Strong (IR) |

| Symmetric NO₂ Stretch | 1300 - 1370 | Strong | Strong (IR) |

| Amide C=O Stretch | 1630 - 1680 | Moderate | Strong (IR) |

| Aromatic C=C Stretch | 1450 - 1600 | Strong | Moderate (IR) |

| Aliphatic C-H Stretch | 2850 - 3000 | Moderate | Moderate (IR) |

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound (C₁₂H₁₆N₂O₃), the expected molecular weight is approximately 236.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 236. Key fragmentation pathways would likely include:

Alpha-cleavage: Loss of an ethyl radical from the diethylamino group.

McLafferty-type rearrangement: If sterically feasible, though less common for aromatic amides.

Cleavage of the amide bond: This can lead to the formation of a benzoyl cation derivative (m/z 164) or a diethylamino fragment. A prominent peak corresponding to the toluoyl cation (m/z 119) is a major fragment in the mass spectrum of DEET and a related fragment would be expected here. massbank.eu

Loss of nitro group fragments: Loss of NO (30 u) or NO₂ (46 u) from the molecular ion or subsequent fragments is a characteristic fragmentation pattern for nitroaromatic compounds. miamioh.edu

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Identity | Fragmentation Pathway |

| 236 | [C₁₂H₁₆N₂O₃]⁺ | Molecular Ion (M⁺) |

| 207 | [M - C₂H₅]⁺ | Alpha-cleavage |

| 190 | [M - NO₂]⁺ | Loss of nitro group |

| 164 | [CH₃(NO₂)C₆H₃CO]⁺ | Cleavage of the amide C-N bond |

| 72 | [N(C₂H₅)₂]⁺ | Cleavage of the amide C-N bond |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds with conjugated systems and chromophores like the nitro and carbonyl groups exhibit characteristic absorption bands.

The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* and n→π* transitions. The presence of the nitro group, a strong chromophore, will significantly influence the spectrum. Aromatic nitro compounds typically display a strong absorption band at shorter wavelengths (around 250-300 nm) corresponding to a π→π* transition of the conjugated aromatic system, and a weaker, longer-wavelength absorption (around 330 nm) attributed to an n→π* transition involving the nitro group. libretexts.org The exact positions and intensities of these bands will be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

While a specific crystal structure for this compound is not publicly available, general structural features can be inferred from related compounds. In the solid state, the amide group is expected to be planar or nearly planar due to the partial double bond character of the C-N bond. The orientation of the diethylamino group relative to the benzoyl moiety will be influenced by steric hindrance. The benzene ring and the nitro group are also expected to be nearly coplanar to maximize conjugation, although some twisting may occur due to steric interactions with the adjacent methyl group. Intermolecular interactions, such as hydrogen bonding (if present) and van der Waals forces, will dictate the packing of the molecules in the crystal lattice.

Conformational Landscape and Rotational Barrier Analysis of the this compound Moiety

The this compound molecule possesses several rotatable bonds, leading to a complex conformational landscape. The most significant of these is the rotation around the amide C(O)-N bond. Due to resonance between the nitrogen lone pair and the carbonyl π-system, this bond has significant partial double bond character, resulting in a substantial barrier to rotation.

This rotational barrier is typically in the range of 15-20 kcal/mol for N,N-dialkylamides and can be studied using dynamic NMR spectroscopy. nih.gov At low temperatures, the rotation is slow on the NMR timescale, and the two ethyl groups are in chemically distinct environments, leading to separate signals. As the temperature increases, the rate of rotation increases. At the coalescence temperature, the separate signals for the ethyl groups broaden and merge into a single, averaged signal. By analyzing the line shapes at different temperatures, the rate of rotation and the free energy of activation (ΔG‡) for this process can be calculated.

The electronic nature of the substituents on the aromatic ring can influence the height of this rotational barrier. The electron-withdrawing nitro group may slightly increase the double bond character of the C-N bond, potentially leading to a higher rotational barrier compared to the parent compound, DEET. Computational methods, such as Density Functional Theory (DFT), can also be employed to calculate the potential energy surface for rotation around the C-N bond and to identify the most stable conformations.

Chromatographic and Other Methods for Purity Assessment in Research Applications

The assessment of purity for this compound, a specialized derivative of the common insect repellent N,N-diethyl-3-methylbenzamide (DEET), is crucial in research applications to ensure the reliability and reproducibility of experimental results. The purity profile of a synthesized batch will largely depend on the synthetic route employed, which typically involves the nitration of DEET. researchgate.net Consequently, potential impurities may include unreacted starting material (DEET), regioisomers (such as N,N-diethyl-3-methyl-2-nitrobenzamide or N,N-diethyl-5-methyl-2-nitrobenzamide), and by-products from the reaction. A combination of chromatographic and other analytical techniques is typically employed for a comprehensive purity evaluation.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. Due to the presence of the nitroaromatic chromophore, UV-Vis detection is highly effective. A reversed-phase HPLC method, similar to those developed for DEET and other nitroaromatic compounds, would be suitable. researchgate.netresearchgate.net A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous component (like water or a buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.net Gradient elution can be employed to effectively separate the main compound from impurities with a wide range of polarities. The higher polarity of the nitro-substituted compound compared to the parent DEET molecule would result in a shorter retention time for this compound under typical reversed-phase conditions.

A hypothetical HPLC analysis for a sample of this compound might yield the data presented in Table 1.

Table 1: Hypothetical HPLC Data for Purity Assessment

| Compound | Retention Time (minutes) | Peak Area (%) |

|---|---|---|

| N,N-diethyl-3-methylbenzamide (DEET) | 12.5 | 1.2 |

| N,N-diethyl-3-methyl-2-nitrobenzamide | 8.9 | 2.5 |

| This compound | 9.7 | 96.1 |

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for purity assessment. The volatility of this compound allows for its analysis by GC. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate for separating the target compound from its isomers and the parent DEET molecule. mdpi.com The mass spectrometer provides structural information, aiding in the identification of impurities. The mass spectrum of the parent compound, DEET, shows a molecular ion peak at m/z 191. mdpi.com For this compound, the molecular ion peak would be expected at m/z 236, reflecting the addition of a nitro group. The fragmentation pattern in the mass spectrum would be characteristic and could be compared to that of known isomers, such as N,N-diethyl-3-nitrobenzamide, to confirm the identity of any isomeric impurities. nih.gov

Expected GC-MS data for the target compound and a potential impurity are summarized in Table 2.

Table 2: Expected GC-MS Data

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|

| N,N-diethyl-3-methylbenzamide | 191 | 119, 91 |

| This compound | 236 | 164, 134, 106, 72 |

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method often used to monitor the progress of the synthesis and for preliminary purity checks. researchgate.net A silica (B1680970) gel plate can be used as the stationary phase, with a solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) as the mobile phase. The compounds can be visualized under UV light due to their aromatic nature. The Rf (retardation factor) value of the more polar this compound would be lower than that of the less polar DEET.

Other methods that can be used to support purity assessment include:

Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. The presence of impurities typically leads to a depression and broadening of the melting point range.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR can be used for quantitative analysis (qNMR) to determine the purity of the sample against a certified internal standard. The presence of impurity peaks in the spectrum can also be used for qualitative assessment.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values for a pure sample should be in close agreement with the theoretically calculated values for the molecular formula C₁₂H₁₆N₂O₃.

The combination of these methods provides a robust assessment of the purity of this compound for research purposes, ensuring that the material is of a known and high quality.

Computational Chemistry and Theoretical Investigations of N,n Diethyl 3 Methyl 4 Nitrobenzamide

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement and energies of its electrons.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N,N-diethyl-3-methyl-4-nitrobenzamide, DFT calculations would be pivotal in determining its optimized molecular geometry, electronic properties, and reactivity.

A typical DFT study would begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

Furthermore, DFT can be used to generate an electrostatic potential map, which illustrates the charge distribution and helps identify electrophilic and nucleophilic sites. Mulliken charge analysis would provide the partial charges on each atom, offering insights into bonding and reactivity.

Illustrative DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -2.1 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability. |

Note: The data in this table is illustrative and intended to represent typical results from DFT calculations.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate solutions to the Schrödinger equation.

For this compound, these methods would be used to obtain precise calculations of its electronic energy and wave function. This allows for an accurate determination of its thermodynamic stability, including its heat of formation and Gibbs free energy. By comparing the energies of different isomers or conformers, the most stable forms of the molecule can be identified. These calculations are computationally more demanding than DFT but can serve as a benchmark for accuracy.

Molecular Dynamics Simulations and Conformational Sampling of this compound

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box of water or an organic solvent) and solving Newton's equations of motion for the system.

This approach allows for the exploration of the molecule's conformational landscape over time. The diethylamide group and the bonds within the ethyl chains can rotate, leading to various conformers. MD simulations can reveal the preferred conformations, the energy barriers between them, and how the molecule's flexibility is influenced by its environment. This information is crucial for understanding how the molecule might interact with biological receptors or other chemical species.

Example of Conformational Analysis Data from MD Simulations

| Dihedral Angle | Most Probable Angle (degrees) | Energy Barrier (kcal/mol) |

|---|---|---|

| C(aryl)-C(carbonyl)-N-C(ethyl) | 175° | 3.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters from Theoretical Models

Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental data and confirming the molecule's structure.

For this compound, DFT and other quantum chemical methods can calculate:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies, theoretical IR and Raman spectra can be generated. These can be compared with experimental spectra to assign specific peaks to the vibrational modes of the molecule, such as the C=O stretch of the amide, the N-O stretches of the nitro group, and the C-H bends of the methyl and ethyl groups.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are highly useful in assigning peaks in experimental NMR spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the molecule's chromophores.

Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectrum Type | Calculated Peak (Illustrative) | Experimental Peak (Hypothetical) | Assignment |

|---|---|---|---|

| IR | 1645 cm⁻¹ | 1640 cm⁻¹ | C=O stretch (amide) |

| IR | 1525 cm⁻¹ | 1520 cm⁻¹ | Asymmetric NO₂ stretch |

| ¹³C NMR | 168 ppm | 167 ppm | Carbonyl carbon |

Note: The data in this table is for illustrative purposes to show the comparison between theoretical predictions and experimental results.

Reaction Pathway Analysis and Transition State Elucidation for this compound Transformations

Theoretical chemistry can be used to map out the potential energy surface for a chemical reaction, providing a detailed understanding of the reaction mechanism. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways.

By calculating the energies of reactants, products, intermediates, and transition states, the activation energy for each step of a reaction can be determined. This helps in understanding the kinetics of the reaction and predicting the most likely reaction pathway. For example, the reduction of the nitro group to an amino group is a common transformation for nitroaromatic compounds. Computational studies could elucidate the stepwise mechanism of this reduction, identifying key intermediates and the energy barriers involved.

Quantitative Structure-Property Relationship (QSPR) Modeling Involving this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property.

If a series of derivatives of this compound were synthesized and tested for a particular property (e.g., solubility, receptor binding affinity, or toxicity), a QSPR model could be developed. This involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each molecule and then using statistical methods to build a mathematical model that relates these descriptors to the observed property.

Such a model would allow for the prediction of the property for new, unsynthesized derivatives, thereby guiding the design of new molecules with desired characteristics. For instance, a QSPR model could help in designing analogs with improved efficacy or reduced environmental impact.

Reactivity and Reaction Mechanisms Involving N,n Diethyl 3 Methyl 4 Nitrobenzamide

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of N,N-diethyl-3-methyl-4-nitrobenzamide

The benzene ring of this compound is substituted with three groups that influence the outcome of electrophilic aromatic substitution (EAS) reactions. The N,N-diethylamide and methyl groups are activating, ortho-, para-directing groups, while the nitro group is a strong deactivating, meta-directing group.

In the precursor molecule, N,N-diethyl-3-methylbenzamide (DEET), the primary directing groups are the amide and the methyl group. The amide group is a stronger activating group and directs incoming electrophiles to its ortho and para positions. The methyl group directs to its ortho and para positions. The cumulative effect of these groups directs the incoming electrophile.

A primary example of an electrophilic aromatic substitution reaction is the synthesis of this compound itself, which proceeds via the nitration of N,N-diethyl-3-methylbenzamide. researchgate.net In this reaction, the nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, acts as the electrophile.

The directing effects of the substituents on the N,N-diethyl-3-methylbenzamide ring are as follows:

N,N-diethylamide group (at C1): Strongly activating and ortho-, para-directing. It directs to positions 2 and 4.

Methyl group (at C3): Weakly activating and ortho-, para-directing. It directs to positions 2, 4, and 6.

Both groups strongly favor substitution at the C4 position (para to the amide and ortho to the methyl group). Position C2 is also activated but is sterically hindered by the adjacent bulky diethylamide group. Position C6 is less activated by the amide group (meta) and only activated by the methyl group. Therefore, the nitration occurs regioselectively at the C4 position to yield the title compound. researchgate.net

Further electrophilic substitution on the this compound ring is highly unlikely. The presence of the strongly deactivating nitro group, combined with the moderate deactivation by the amide's carbonyl component via induction, significantly reduces the nucleophilicity of the aromatic ring, making it resistant to further attack by electrophiles.

Nucleophilic Reactions at the Carbonyl Center and Amide Bond

The carbonyl carbon of the amide group in this compound is electrophilic and can be a target for nucleophilic attack. However, amides are generally less reactive towards nucleophiles than other carboxylic acid derivatives like esters or acid chlorides due to the resonance stabilization provided by the nitrogen lone pair.

Reaction with Organometallic Reagents: Strong nucleophiles, such as Grignard reagents (R-MgX), can react with N,N-disubstituted amides. The reaction typically proceeds via nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate. Unlike the reaction with esters, this intermediate is generally stable at low temperatures and does not readily eliminate the diethylamino group. masterorganicchemistry.com Upon acidic workup, the intermediate is hydrolyzed to form a ketone. adichemistry.com However, forcing conditions could potentially lead to a second addition, yielding a tertiary alcohol. The pathway can also be influenced by the specific Grignard reagent used, with some studies on related amides showing divergent pathways leading to C-O bond cleavage (yielding propargyl amines) or C-N bond cleavage (yielding ketones). nih.gov

Reduction by Hydride Reagents: The amide functional group can be reduced by powerful hydride-donating agents like lithium aluminum hydride (LiAlH₄). chadsprep.com This reaction effectively reduces the carbonyl group to a methylene (B1212753) group (CH₂), converting the this compound into N,N-diethyl-(3-methyl-4-nitrobenzyl)amine. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not reactive enough to reduce the stable amide group. chadsprep.com It is important to note that LiAlH₄ will also reduce the nitro group.

| Reaction Type | Reagent | Potential Product | Notes |

| Nucleophilic Addition | Grignard Reagent (e.g., CH₃MgBr) followed by H₃O⁺ | 1-(3-methyl-4-nitrophenyl)propan-1-one | The reaction adds the alkyl group from the Grignard reagent, replacing the diethylamino group to form a ketone. |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | N,N-diethyl-(4-amino-3-methylbenzyl)amine | LiAlH₄ reduces both the amide carbonyl and the nitro group. |

Reduction and Oxidation Chemistry of the Nitro Group in this compound

The nitro group (-NO₂) is a highly versatile functional group that readily undergoes reduction and is generally resistant to oxidation.

Reduction of the Nitro Group: The reduction of the nitro group is one of the most important reactions for nitroaromatic compounds. It typically proceeds to form the corresponding primary amine. A wide variety of reagents and catalytic systems can accomplish this transformation. wikipedia.org The reduction is believed to proceed through a series of intermediates via the Haber mechanism, involving nitroso and hydroxylamine (B1172632) species. unimi.it

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used industrial method. The reaction is carried out under a hydrogen atmosphere in the presence of a metal catalyst. google.com Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are highly effective. wikipedia.orgnih.gov This method is often clean and produces high yields.

Metal-Acid Systems: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). libretexts.org

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) (N₂H₄) or formic acid, often in the presence of a catalyst. nih.gov

Hydrosulfite Reduction: Sodium hydrosulfite (Na₂S₂O₄) can also be used to reduce nitro groups selectively.

For this compound, reduction of the nitro group would yield N,N-diethyl-4-amino-3-methylbenzamide. This transformation is a key step in a documented synthesis pathway where the nitrated product of DEET is reduced to the corresponding amine. researchgate.net

Oxidation Chemistry: The nitro group is already in a high oxidation state and is not susceptible to further oxidation. The benzene ring is deactivated by the nitro and amide groups, making it resistant to oxidative degradation. The methyl group, however, could potentially be oxidized to a carboxylic acid. This transformation typically requires strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. However, the oxidation of a methyl group on a nitroaromatic ring can be challenging, as the rate of reaction is significantly decreased by the presence of electron-withdrawing substituents. thieme-connect.de Aerobic oxidation using molecular oxygen in the presence of N-bromosuccinimide (NBS) under photoirradiation has been reported for oxidizing methyl groups on aromatic nuclei. researchgate.net

| Reaction Type | Reagent/Catalyst | Product |

| Nitro Group Reduction | H₂, Pd/C | N,N-diethyl-4-amino-3-methylbenzamide |

| Nitro Group Reduction | Fe, HCl | N,N-diethyl-4-amino-3-methylbenzamide |

| Methyl Group Oxidation | KMnO₄ (strong conditions) | 4-(diethylcarbamoyl)-2-nitrobenzoic acid |

Hydrolysis and Stability Studies of the Amide Linkage in this compound

Amide bonds are known for their high chemical stability, which is a result of the resonance delocalization of the nitrogen lone pair with the carbonyl π-system. nih.gov This resonance imparts a partial double-bond character to the C-N bond, increasing its stability towards hydrolysis compared to esters.

Studies on similar N-alkyl nitrobenzamides have shown that the amide linkage is highly resistant to hydrolysis in biological media, such as human plasma, and in buffered solutions at physiological pH. mdpi.comresearchgate.net While esters of nitrobenzoic acid may be susceptible to hydrolysis, the corresponding amides are generally very stable. mdpi.com

Hydrolysis of the amide bond in this compound to yield 3-methyl-4-nitrobenzoic acid and diethylamine (B46881) would require harsh reaction conditions, such as prolonged heating in the presence of strong acid (e.g., concentrated H₂SO₄ or HCl) or a strong base (e.g., concentrated NaOH).

Acid-catalyzed hydrolysis: This mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

Base-catalyzed hydrolysis (saponification): This involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the diethylamide anion (a very strong base, making this step difficult).

Given the general stability of N,N-disubstituted amides, this compound is expected to be a stable compound under normal environmental and physiological conditions.

Photochemical Transformations of this compound

Aromatic nitro compounds are known to be photochemically active. Upon absorption of UV light, the nitro group can be excited to a higher energy state, enabling it to participate in various chemical reactions.

Research on nitrobenzamides linked to DNA-intercalating agents has demonstrated their ability to induce DNA cleavage upon irradiation with long-wavelength UV light (λ ≥ 300 nm). nih.gov In these studies, the 4-nitrobenzamide (B147303) derivative was found to be the most efficient photocleaving agent compared to its 2-nitro and 3-nitro isomers. nih.gov This suggests that the electronic structure of the para-substituted nitrobenzamide is particularly favorable for photochemical activity.

The mechanism of such photochemical reactions often involves the excited nitro group abstracting a hydrogen atom from a nearby substrate (intermolecularly or intramolecularly) to form radical species, which can then lead to further reactions. For ortho-nitrobenzyl compounds, photolysis often proceeds via an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. While this compound lacks an ortho-benzylic position relative to the nitro group, the excited nitro group could potentially abstract a hydrogen from the solvent or another molecule, initiating radical-based transformations.

Therefore, this compound is expected to be sensitive to UV light, potentially undergoing photoreduction or participating in photosubstitution reactions, although specific studies on the photochemical fate of this exact compound are not widely available.

Mechanistic Investigations into the Chemical Reactions this compound Participates In

The reaction mechanisms for this compound are based on well-established principles for its constituent functional groups.

Electrophilic Aromatic Substitution (Nitration of Precursor): The mechanism for the formation of the title compound involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric and sulfuric acids. The π-system of the N,N-diethyl-3-methylbenzamide ring then acts as a nucleophile, attacking the nitronium ion. This leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The reaction is completed by the deprotonation of the carbon atom bearing the new nitro group, which restores the aromaticity of the ring.

Nucleophilic Acyl Substitution: Reactions at the carbonyl center, such as those with strong organometallic reagents or the process of hydrolysis, proceed via a nucleophilic acyl substitution mechanism. This involves the initial addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate. For hydrolysis, this intermediate collapses by expelling the diethylamine leaving group. In the case of Grignard reagents, the tetrahedral intermediate is typically protonated during workup to yield the final product.

Nitro Group Reduction: The catalytic hydrogenation of the nitro group involves a complex series of steps on the surface of the metal catalyst. The generally accepted Haber mechanism suggests a stepwise reduction pathway. unimi.it The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO), then to a hydroxylamine (R-NHOH), and finally to the amine (R-NH₂). Condensation reactions between these intermediates can also occur, potentially forming azoxy (R-N=N(O)-R) and azo (R-N=N-R) species, which are then further reduced to the amine. unimi.it

Derivatives, Analogues, and Structure Property Relationships of N,n Diethyl 3 Methyl 4 Nitrobenzamide Scaffolds

Design Principles for N,N-diethyl-3-methyl-4-nitrobenzamide Analogues and Libraries

The design of analogues based on the this compound scaffold is guided by principles of medicinal and materials chemistry, aiming to systematically alter its physicochemical properties. The core structure presents several key regions for modification: the aromatic ring, the diethylamide group, and the existing methyl and nitro substituents.

Key Design Considerations:

Modulation of Electronic Properties: The primary design principle involves varying the electronic nature of the aromatic ring. The existing nitro group at the 4-position is a potent electron-withdrawing group, while the methyl group at the 3-position is a weak electron-donating group. Analogues can be designed by introducing additional substituents with varying Hammett parameters to fine-tune the electron density of the ring, thereby influencing its reactivity, binding interactions, and spectroscopic properties.

Steric Hindrance Manipulation: The spatial arrangement of substituents can be altered to control the molecule's conformation and interaction with biological targets or material matrices. Modifications to the diethylamide group, such as replacing ethyl with larger or smaller alkyl groups, can directly impact the steric environment around the amide bond.

Bioisosteric Replacement: Functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres). For instance, the nitro group could be replaced with a cyano (-CN) or a trifluoromethyl (-CF3) group to maintain strong electron-withdrawing character while altering other properties like hydrogen bonding potential and metabolic stability.

Introduction of Reactive Moieties: For applications such as creating covalent probes or novel materials, reactive functional groups can be introduced. The nitro group itself can be a precursor, as its reduction to an amine provides a handle for further functionalization. researchgate.net

The creation of a focused library of analogues would involve a systematic variation of these features, as outlined in the table below.

Table 1: Design Strategy for an this compound Analogue Library

| Modification Site | Type of Substituent/Change | Desired Effect | Example Analogue |

|---|---|---|---|

| Aromatic Ring (Position 5 or 6) | Electron-Donating Group (e.g., -OCH₃) | Increase electron density, alter reactivity | N,N-diethyl-5-methoxy-3-methyl-4-nitrobenzamide |

| Electron-Withdrawing Group (e.g., -Cl) | Decrease electron density, enhance electrophilicity | N,N-diethyl-6-chloro-3-methyl-4-nitrobenzamide | |

| Nitro Group (Position 4) | Bioisosteric Replacement (e.g., -CN) | Maintain electron-withdrawing nature, alter geometry | 4-cyano-N,N-diethyl-3-methylbenzamide |

| Reduction to Amine (e.g., -NH₂) | Introduce a nucleophilic handle for further synthesis | 4-amino-N,N-diethyl-3-methylbenzamide | |

| Amide N-Substituents | Vary Alkyl Chain Length (e.g., N,N-dimethyl) | Modify steric bulk and solubility | N,N-dimethyl-3-methyl-4-nitrobenzamide |

Systematic Chemical Modification Strategies of the this compound Scaffold

The primary and most direct strategy for modifying the this compound scaffold begins with its precursor, N,N-diethyl-3-methylbenzamide (DEET).

Electrophilic Aromatic Substitution: The synthesis of this compound itself is achieved through the nitration of DEET. researchgate.netresearchgate.net In this reaction, the aromatic ring of DEET is subjected to an electrophilic aromatic substitution using a nitrating agent, such as potassium nitrate (B79036) in the presence of an acid. The directing effects of the existing substituents on the DEET molecule (the meta-directing amide and the ortho, para-directing methyl group) guide the nitro group to the 4-position, which is ortho to the methyl group and meta to the amide. Further electrophilic substitutions could be explored, though the presence of the deactivating nitro group would necessitate harsh reaction conditions.

Reduction of the Nitro Group: A key systematic modification is the reduction of the nitro group to an amine (4-amino-N,N-diethyl-3-methylbenzamide). This transformation dramatically alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into an electron-donating one. More importantly, the resulting aniline (B41778) derivative is a versatile intermediate. researchgate.net

Functionalization of the Amino Group: The amino group of 4-amino-N,N-diethyl-3-methylbenzamide can undergo a variety of reactions:

Diazotization: The amine can be converted to a diazonium salt, which is a gateway to numerous other functionalities, including halogens (Sandmeyer reaction), hydroxyl groups, and azo compounds for the synthesis of dyes. researchgate.net

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides would yield the corresponding amides or sulfonamides, allowing for the introduction of a wide range of new structural motifs.

Modification of the Diethylamide: While less common, the N,N-diethylamide group can be modified. Hydrolysis of the amide bond back to the carboxylic acid (3-methyl-4-nitrobenzoic acid) would allow for the synthesis of a new series of amides by coupling with different primary or secondary amines. nih.gov This approach would generate analogues with altered steric and electronic properties at the amide position.

Structure-Property Relationship (SPR) Studies

While specific SPR studies on this compound are not extensively documented, the effects of its structural components can be inferred from established principles of physical organic chemistry.

Impact of Substituent Effects on Reactivity and Electronic Properties

The reactivity of the this compound scaffold is dominated by the interplay of its substituents' electronic effects.

Nitro Group: As a powerful electron-withdrawing group (through both inductive and resonance effects), the nitro group at the 4-position significantly deactivates the aromatic ring towards electrophilic substitution. It also increases the acidity of the aromatic protons.

Methyl Group: The methyl group at the 3-position is a weak electron-donating group (via hyperconjugation and weak inductive effects), which slightly activates the ring.

The combined effect of these groups makes the aromatic ring electron-deficient. This influences its potential interactions and subsequent reactivity. For instance, the electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group were present. The rate of reactions involving the amide group itself, such as hydrolysis, can also be influenced by these ring substituents. researchgate.net

Steric and Electronic Influences on Molecular Conformation of Analogues

The three-dimensional shape of this compound analogues is heavily influenced by steric and electronic factors.

Amide Bond Rotation: A key conformational feature of N,N-disubstituted benzamides is the restricted rotation around the C(O)-N bond due to its partial double bond character. This can lead to the existence of different rotational isomers (rotamers) and makes the two ethyl groups inequivalent in NMR spectroscopy. mdpi.com

Ring-Amide Torsion Angle: The planarity between the aromatic ring and the amide group is crucial for resonance stabilization. However, the methyl group at the 3-position (ortho to the amide) can create steric hindrance, potentially forcing the amide group to twist out of the plane of the ring. researchgate.net This twisting would disrupt π-conjugation between the nitrogen lone pair and the aromatic system, altering the electronic properties.

N-Alkyl Group Conformation: The ethyl groups on the nitrogen are flexible and can adopt various conformations. Their orientation will be influenced by steric clashes with each other and with the aromatic ring, especially during rotation around the C(O)-N bond.

Introducing bulkier substituents on the ring or on the nitrogen atom would further exacerbate these steric interactions, leading to more significant conformational constraints. nih.govresearchgate.net

Modulation of Spectroscopic Signatures via Structural Alterations

Structural changes in analogues of this compound would lead to predictable changes in their spectroscopic data.

¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are sensitive to the electronic environment. Introducing an additional electron-donating group would be expected to shift the signals of nearby protons upfield (to lower ppm), while an electron-withdrawing group would cause a downfield shift. As noted for DEET, the methylene (B1212753) protons (-CH₂-) of the two ethyl groups are often diastereotopic due to restricted amide bond rotation, appearing as distinct signals. mdpi.com

¹³C NMR Spectroscopy: The carbon signals in the aromatic ring are also strongly influenced by the electronic effects of substituents. The carbon atom attached to the nitro group would be expected to be significantly deshielded (shifted to higher ppm).

Infrared (IR) Spectroscopy: The most prominent bands would be the C=O stretch of the amide and the symmetric and asymmetric stretches of the nitro group. The exact frequency of the C=O stretch is sensitive to the electronic effects of the ring substituents. Electron-withdrawing groups tend to increase the C=O stretching frequency. For DEET, the C=O stretch appears around 1628 cm⁻¹. mdpi.com For a nitro-substituted analogue, this would be expected to shift to a slightly higher wavenumber. The nitro group itself will show strong characteristic bands, typically in the ranges of 1500-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

Table 3: Predicted IR Stretching Frequencies (cm⁻¹) for Key Functional Groups

| Functional Group | N,N-diethyl-3-methylbenzamide (DEET) mdpi.com | This compound (Predicted) |

|---|---|---|

| Amide C=O Stretch | ~1628 | >1630 |

| NO₂ Asymmetric Stretch | N/A | ~1520-1550 |

| NO₂ Symmetric Stretch | N/A | ~1350-1380 |

Combinatorial Chemistry Approaches to this compound-Based Libraries

Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large numbers of compounds, or "libraries," for high-throughput screening. nih.govwikipedia.org The this compound scaffold is amenable to such approaches, particularly through solution-phase or solid-phase synthesis.

A hypothetical combinatorial approach could start from a common intermediate, such as 3-methyl-4-nitrobenzoic acid. This precursor could be synthesized and then used in a parallel synthesis workflow.

Parallel Solution-Phase Synthesis:

Intermediate Preparation: Synthesize and purify the key intermediate, 3-methyl-4-nitrobenzoyl chloride, from the corresponding carboxylic acid.

Amine Diversity: Dispense the acyl chloride intermediate into an array of reaction vessels (e.g., a 96-well plate).

Amidation: To each vessel, add a different primary or secondary amine from a pre-selected building block library.

Work-up and Purification: After the reactions are complete, the products can be purified in parallel using automated techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

This method would rapidly generate a library of 3-methyl-4-nitrobenzamide (B1581358) analogues with diversity at the amide nitrogen.

Solid-Phase Synthesis:

An alternative approach involves attaching a precursor molecule to a solid support (e.g., a polymer bead) and carrying out the synthesis on the bead. acs.org For example, 4-amino-3-methylbenzoic acid could be anchored to a resin. The amino group could then be protected, and the carboxylic acid could be coupled with a diverse set of amines. Subsequent deprotection and functionalization of the amino group (e.g., conversion to a sulfonamide or another amide) would introduce a second point of diversity before the final product is cleaved from the resin. This "split-and-pool" strategy allows for the creation of very large libraries. wikipedia.org

These combinatorial strategies would enable the efficient exploration of the structure-activity relationships around the this compound core, facilitating the discovery of new compounds with desired properties.

Molecular Recognition Studies and Ligand Design Using this compound Frameworks

The specific compound This compound is primarily documented in the context of its synthesis from N,N-diethyl-3-methylbenzamide (DEET) and its potential application as an intermediate in creating functional dyes for textiles with insect-repellent properties. researchgate.netresearchgate.net While detailed molecular recognition and ligand design studies focusing explicitly on the this compound framework are not extensively available in publicly accessible literature, the broader benzamide (B126) and nitrobenzamide scaffolds are pivotal in modern medicinal chemistry and drug design. The principles applied to these related structures can be extrapolated to understand the potential of the this compound framework in molecular recognition and as a basis for ligand design.

Benzamide derivatives are recognized for their ability to form key interactions with biological targets, which makes them attractive scaffolds for drug development. nih.govresearchgate.net The design of novel ligands often involves computational and experimental methods to understand and optimize these interactions.

Molecular Docking and Dynamics Simulations:

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a framework like this compound, docking studies would be employed to understand how it might fit into the binding site of a target protein. Following docking, molecular dynamics (MD) simulations can be run to provide insights into the dynamic behavior and stability of the ligand-protein complex over time. nih.gov These simulations can reveal crucial information about the conformational changes and key interactions that stabilize the binding.

Structure-Activity Relationship (SAR) Studies:

Structure-activity relationship studies are fundamental to ligand design. By systematically modifying the structure of a lead compound, such as this compound, and assessing the impact on its biological activity, researchers can identify the key chemical features required for molecular recognition. For the benzamide scaffold, SAR studies have been instrumental in optimizing binding affinity and selectivity. For instance, the introduction of a fluorine atom at the ortho position of the benzamide scaffold has been shown to influence ligand conformation through intramolecular hydrogen bonds, which can be a critical factor in its binding affinity to a target. nih.govacs.org

In the context of this compound, SAR studies could involve modifications at several positions:

The diethylamide group: Altering the alkyl chains could impact solubility and steric interactions within a binding pocket.

The methyl group on the benzene (B151609) ring: Shifting its position or replacing it with other functional groups could alter the electronic properties and binding orientation.

The nitro group: Its position and electronic-withdrawing nature are significant. Reduction to an amino group, for example, would drastically change the molecule's properties and potential interactions.

Application in Ligand Design for E3 Ligases:

A prominent example of the application of benzamide-based scaffolds in ligand design is the development of binders for the Cereblon (CRBN) E3 ligase, which are used in Proteolysis-Targeting Chimeras (PROTACs). nih.govresearchgate.netacs.org PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's degradation. The benzamide moiety can be part of the "warhead" that binds to the target protein or part of the E3 ligase ligand. Researchers have successfully developed conformationally locked benzamide-type derivatives as novel non-phthalimide CRBN binders, which offer enhanced chemical stability and a favorable selectivity profile. researchgate.net These studies highlight the importance of the benzamide framework in establishing specific molecular interactions, such as hydrogen bonds and van der Waals forces, within the ligand-binding domain of the protein. nih.gov

While direct research on this compound in this area is not apparent, its structural components suggest it could be a starting point for designing new ligands. The nitro group, for instance, is a feature in some reported CRBN binders, such as N-(2,6-Dioxo-3-piperidyl)-2-methyl-4-nitrobenzamide. researchgate.net

The following table summarizes key interactions that are typically investigated in molecular recognition studies of benzamide-based ligands.

| Interaction Type | Potential Role in Molecular Recognition |

| Hydrogen Bonding | The amide and nitro groups can act as hydrogen bond acceptors, while the amide N-H (in primary or secondary amides) can be a donor. These are critical for specific recognition by protein residues. |

| Van der Waals Forces | The aromatic ring and alkyl groups contribute to non-specific hydrophobic and van der Waals interactions, which are important for overall binding affinity. |

| Pi-stacking | The benzene ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding site. |

| Dipole-dipole Interactions | The polar amide and nitro groups create dipoles that can interact with polar residues in the binding pocket. |

Academic Applications and Research Utility of N,n Diethyl 3 Methyl 4 Nitrobenzamide

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

N,N-diethyl-3-methyl-4-nitrobenzamide serves as a specialized intermediate in organic synthesis, primarily documented in the context of modifying the common insect repellent N,N-diethyl-m-toluamide (DEET) to create functional dyes. The introduction of a nitro group onto the DEET structure is a key step in its chemical elaboration.

Precursor for Advanced Organic Building Blocks and Fine Chemicals

The primary synthetic utility of this compound lies in its role as a precursor to its amino derivative. The nitro group at the 4-position of the benzamide (B126) ring is a versatile functional group that can be readily reduced to an amine (NH2). This transformation is a critical step in the synthesis of more complex molecules.

One documented application involves the reduction of this compound to 4-amino-N,N-diethyl-3-methylbenzamide. This resulting aromatic amine is a more reactive building block. For instance, it can undergo diazotization and subsequent coupling reactions, which is a common strategy in the synthesis of azo dyes. This demonstrates its function as an intermediate in the production of fine chemicals, specifically functional dyes. researchgate.net

A typical synthesis route for this compound involves the nitration of N,N-diethyl-3-methylbenzamide (DEET) using reagents such as potassium nitrate (B79036) in dichloromethane (B109758). researchgate.net The subsequent reduction of the nitro group creates a new functional site on the molecule, enabling further chemical modifications.

Table 1: Synthesis and Transformation of this compound

| Reaction Step | Starting Material | Reagents | Product | Utility of Product |

|---|---|---|---|---|

| Nitration | N,N-diethyl-3-methylbenzamide (DEET) | Potassium nitrate, Dichloromethane | This compound | Intermediate |

Integration into Multi-Step Synthesis Schemes for Functional Molecules

This compound has been integrated into multi-step synthesis schemes to create functional molecules with specific properties, such as insect repellency combined with coloration for textiles. researchgate.net After its synthesis from DEET, the compound is not the final product but a crucial intermediate that is further modified.

In one such scheme, after the reduction of the nitro group to an amine, the resulting 4-amino-N,N-diethyl-3-methylbenzamide is condensed with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). researchgate.net This reaction attaches the DEET-derived moiety to a reactive triazine core, which is a common platform for creating reactive dyes. These dyes can then be covalently bonded to fabrics like nylon 6, imparting properties such as mosquito repellency to the textile material. researchgate.net This demonstrates a clear, albeit specific, integration of this compound into a multi-step synthesis of a functional molecule.

Application in Materials Science Research

Based on available research, there is limited to no specific information on the direct application of this compound in materials science research in the capacities outlined below.

Monomer or Polymer Additive for Novel Functional Materials

There is no readily available scientific literature detailing the use of this compound as a monomer for polymerization or as a direct additive to polymers for the creation of novel functional materials. While its precursor, DEET, has been explored as a plasticizer and in controlled-release formulations within polymeric materials, similar studies for the nitrated derivative are not found. mdpi.comresearchgate.net

Precursor for Supramolecular Assemblies and Frameworks

There is no available research that describes the use of this compound as a precursor for the construction of supramolecular assemblies or frameworks, such as metal-organic frameworks (MOFs). While research has demonstrated that its non-nitrated analog, DEET, can act as a solvent and phase-directing agent in the synthesis of MOFs, there is no indication that this compound has been investigated for similar purposes. osti.govrsc.org

Use in Catalysis Research as a Ligand, Co-catalyst, or Scaffold

There is no available scientific literature to suggest that this compound has been utilized in catalysis research as a ligand, co-catalyst, or a molecular scaffold.

Development of Chemical Probes and Research Tools for In Vitro Studies

This compound, a derivative of the common insect repellent N,N-diethyl-m-toluamide (DEET), holds potential for development into specialized chemical tools for laboratory research. researchgate.net While not extensively utilized as a probe itself, its chemical structure provides a foundation for creating fluorescent and affinity probes for molecular and cellular biology investigations.

The utility of this compound as a precursor for fluorescent probes lies in the properties of its nitroaromatic system. Aromatic nitro compounds are typically characterized by low to negligible fluorescence quantum yields, as the electron-withdrawing nitro group effectively quenches the fluorescence of the aromatic ring. This characteristic makes the compound a potential "profluorescent" probe, where fluorescence is "turned off" in its native state.

The development of a fluorescent probe from this compound would likely involve the chemical reduction of the nitro group (-NO₂) to an amino group (-NH₂). This conversion dramatically alters the electronic properties of the molecule, often leading to a significant increase in fluorescence intensity. This "off-on" switching mechanism could be harnessed to detect reductive environments within cells or to sense the activity of specific nitroreductase enzymes. While direct applications are not yet established, the principle is widely used in the design of sensors for hypoxia or enzymatic activity. Fluorescent probes based on scaffolds like nitrobenzofurazan (NBD) are extensively used in chemical and biological sciences for their sensitivity and effectiveness in fluorometric analysis. magtech.com.cn

Table 1: Potential Application as a Profluorescent Probe

| Probe State | Chemical Group | Fluorescence | Potential Application |

|---|---|---|---|

| "Off" State (Native) | Nitro Group (-NO₂) | Quenched / Low | Baseline measurement |

| "On" State (Activated) | Amino Group (-NH₂) | High / "Turned-on" | Sensing of reductive environments or nitroreductase activity |

Affinity probes are valuable tools for identifying and studying the interactions of biomolecules. They typically consist of a molecular scaffold that recognizes a specific target, a reactive group for covalent labeling, and a reporter tag for detection. The this compound structure can serve as a modifiable scaffold for creating such probes.

The benzamide functional group is a common feature in many biologically active compounds and pharmaceuticals. mdpi.com To convert this compound into an affinity probe, the nitro group could be chemically transformed. For instance, reduction to an amine provides a versatile chemical handle for further modification. This amino group could be acylated with a molecule containing a reactive functional group (e.g., an epoxide, an α-haloketone) to enable covalent binding to a biological target. Alternatively, it could be linked to a reporter molecule, such as biotin (B1667282) for affinity purification or a fluorophore for imaging. The specificity of such a probe would depend on the inherent affinity of the core benzamide structure for a particular protein or enzyme active site.

Environmental Fate and Transformation Studies (Academic Perspective)

Understanding the environmental persistence and transformation of synthetic organic compounds is crucial from an academic and regulatory standpoint. The environmental fate of this compound can be inferred from studies on its parent compound, DEET, and other nitroaromatic compounds. nih.govnih.gov

The presence of a nitroaromatic system suggests that this compound is susceptible to photodegradation in aqueous environments. researchgate.netresearchgate.net The process is initiated by the absorption of ultraviolet (UV) radiation from sunlight. Several mechanisms may contribute to its photochemical transformation:

Direct Photolysis: The molecule may absorb light directly, leading to an excited state that undergoes bond cleavage or rearrangement. The nitro group itself can undergo photoreduction. rsc.org

Indirect Photolysis: The degradation can be mediated by reactive oxygen species (ROS) present in natural waters, such as hydroxyl radicals (•OH). These highly reactive species are generated from the photolysis of other water constituents like nitrate (NO₃⁻) and dissolved organic matter. dss.go.thnih.gov Hydroxyl radicals can attack the aromatic ring, leading to hydroxylation, or abstract hydrogen atoms from the N-ethyl groups. dss.go.th

Influence of Water Chemistry: The rate of photodegradation can be influenced by environmental factors such as pH and the presence of dissolved substances. For example, the photolysis of nitrate and nitrite (B80452) ions in water can generate a variety of nitrating agents (e.g., •NO₂, HOONO) that could participate in complex secondary reactions. nih.gov

The biodegradation of this compound in soil and water is expected to involve pathways known for both DEET and other nitroaromatic compounds. orst.edunih.gov While some nitroaromatics are known for their environmental persistence, many microorganisms have evolved enzymatic machinery to degrade them. nih.govresearchgate.net

Key biotransformation pathways likely include:

Nitro Group Reduction: This is a common initial step in the microbial metabolism of nitroaromatic compounds under both anaerobic and aerobic conditions. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally amino derivatives. nih.gov This transformation significantly increases the compound's reactivity and susceptibility to further degradation.

Oxidative Degradation: Drawing from the metabolism of DEET, oxidative pathways are also probable. nih.gov These include the oxidation of the methyl group on the aromatic ring (benzylic hydroxylation) to form a hydroxymethyl group, and the N-de-ethylation of the diethylamide side chain. nih.gov

Amide Hydrolysis: The amide bond may be cleaved by microbial amidase enzymes, yielding 3-methyl-4-nitrobenzoic acid and diethylamine (B46881), although this is generally a slower process for DEET. orst.edu

The combination of these pathways can lead to the eventual mineralization of the compound. However, the presence of the nitro group can make the compound more resistant to degradation compared to its parent compound, DEET. nih.gov

Table 2: Predicted Biotransformation Products of this compound

| Transformation Pathway | Key Reaction | Potential Product |

|---|---|---|

| Nitro Reduction | -NO₂ → -NH₂ | N,N-diethyl-4-amino-3-methylbenzamide |

| Benzylic Oxidation | -CH₃ → -CH₂OH | N,N-diethyl-3-(hydroxymethyl)-4-nitrobenzamide |

| N-Dealkylation | -N(CH₂CH₃)₂ → -NH(CH₂CH₃) | N-ethyl-3-methyl-4-nitrobenzamide |

| Amide Hydrolysis | -C(O)N(Et)₂ → -C(O)OH | 3-methyl-4-nitrobenzoic acid |

Contribution to Fundamental Organic Reaction Mechanism Studies

The synthesis of this compound serves as an excellent case study for fundamental principles in organic chemistry, particularly the mechanism of electrophilic aromatic substitution. masterorganicchemistry.com The compound is typically prepared by the nitration of N,N-diethyl-m-toluamide (DEET). researchgate.net

This reaction provides a clear illustration of:

Mechanism of Electrophilic Nitration: The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The π-electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. nih.gov In the final step, a weak base (such as HSO₄⁻ or H₂O) removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product. masterorganicchemistry.com

Regioselectivity and Substituent Effects: The regiochemical outcome of the nitration of DEET is a valuable example for studying the directing effects of multiple substituents on a benzene (B151609) ring. The DEET molecule has two substituents: a methyl group (-CH₃) and an N,N-diethylamido group [-C(O)N(C₂H₅)₂].

The methyl group is an activating, ortho, para-director.

The N,N-diethylamido group is also strongly activating and ortho, para-directing due to the resonance donation of the nitrogen lone pair electrons into the ring, which outweighs the inductive withdrawal of the carbonyl group.

The nitration occurs at the 4-position, which is ortho to the methyl group and para to the powerful diethylamido directing group. This outcome demonstrates the synergistic directing effects of these two groups and provides a practical example for predicting the products of electrophilic aromatic substitution reactions on polysubstituted rings. stmarys-ca.edu Computational and mechanistic studies continue to refine the understanding of these classical reactions. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for N,n Diethyl 3 Methyl 4 Nitrobenzamide

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The exploration of solid acid catalysts, enzymatic nitration, or flow chemistry setups could offer significant advantages over traditional batch processes. These modern techniques can lead to higher yields, improved safety profiles, and a reduced environmental footprint. A comparative analysis of various synthetic strategies, including both established and novel methods, would be invaluable for identifying the most economically and environmentally viable production route.

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Route | Reagents | Advantages | Disadvantages |

| Conventional Nitration | Potassium Nitrate (B79036), Dichloromethane (B109758) | Established method | Use of hazardous solvent, potential for side reactions |

| Solid Acid Catalysis | Solid acid catalyst (e.g., zeolites), Nitrating agent | Catalyst reusability, reduced waste | Catalyst deactivation, potentially harsh reaction conditions |

| Enzymatic Nitration | Nitrating enzymes, Nitrating agent | High selectivity, mild reaction conditions | Enzyme stability and cost, lower reaction rates |

| Flow Chemistry | Nitrating agent in a continuous flow reactor | Enhanced safety, precise process control, scalability | High initial equipment cost |

Exploration of Untapped Reactivity Profiles and Chemical Transformations

The chemical reactivity of N,N-diethyl-3-methyl-4-nitrobenzamide remains a largely unexplored domain. The presence of three key functional groups—the tertiary amide, the nitro group, and the aromatic ring—suggests a rich and varied chemical behavior waiting to be harnessed.